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Introduction

SR-4370 is a potent and selective small molecule inhibitor of class | histone deacetylases
(HDACSs), with particularly high potency against HDAC3.[1][2] It is a benzoylhydrazide-class
compound identified for its ability to reactivate latent HIV-1.[3][4] SR-4370's mechanism of
action involves the inhibition of HDACs 1, 2, and 3, which leads to histone hyperacetylation,
resulting in a more open chromatin structure that facilitates gene expression.[1][5] This activity
makes it a valuable tool for research in areas such as HIV latency, cancer biology, and
epigenetic regulation. In preclinical prostate cancer models, SR-4370 has been observed to
suppress androgen receptor (AR) signaling and downregulate the MYC oncogenic network.[6]
[7] These application notes provide detailed information on the solubility of SR-4370 and
protocols for its preparation and use in various in vitro assays.

Data Presentation

Table 1: Physicochemical Properties of SR-4370
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Property Value Reference
2' 3'-difluoro-[1,1'-biphenyl]-4-

Chemical Name carboxylic acid, 2- [5]
butylhydrazide

Molecular Formula C17H18F2N20 [2]

Molecular Weight 304.33 g/mol [2]

Appearance White to off-white solid [2]

Purity >99% [8]

Table 2: Solubility of SR-4370

Solvent Solubility Reference

DMSO > 150 mg/mL (492.89 mM) [21[9]

Aqueous Buffer Limited solubility [10]

Table 3: In Vitro Inhibitory Activity of SR-4370 against HDAC Isoforms

HDAC Isoform IC50 Reference
HDAC1 ~0.13 uM [21[7]
HDAC2 ~0.58 uM [21[7]
HDAC3 ~0.006 UM (6 nM) [21[7]
HDAC6 ~3.4 pM 2]

HDACS ~2.3 M [2]

Table 4: In Vitro Cytotoxicity of SR-4370
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Cell Line IC50 Reference

MDA-MB-231 (Breast Cancer) ~12.6 uM [2][11]

Experimental Protocols
Preparation of SR-4370 Stock Solutions

Objective: To prepare a high-concentration stock solution of SR-4370 for use in in vitro assays.

Materials:

SR-4370 powder

Dimethyl sulfoxide (DMSO), anhydrous

Sterile microcentrifuge tubes or vials

Vortex mixer

Protocol:

Allow the SR-4370 powder and DMSO to equilibrate to room temperature.

e Prepare a stock solution of SR-4370 in DMSO.[7] A concentration of 10 mM is commonly
used.[12] For example, to prepare a 10 mM stock solution, dissolve 3.04 mg of SR-4370
(MW: 304.33) in 1 mL of DMSO.

e Vortex the solution thoroughly to ensure complete dissolution.
 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

» Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[2]

In Vitro HDAC Inhibition Assay (Fluorometric)

Obijective: To determine the half-maximal inhibitory concentration (IC50) of SR-4370 against
specific HDAC isoforms.
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Materials:

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

e SR-4370 stock solution (in DMSO)

e Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

» HDAC Assay Buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgCl2)

o Developer solution (e.g., Trypsin in a suitable buffer)

o 96-well black microplates

e Fluorometric plate reader

Protocol:

Prepare serial dilutions of the SR-4370 stock solution in HDAC Assay Buffer to achieve a
range of final concentrations for testing.[7]

¢ In a 96-well black microplate, add the diluted SR-4370 or a vehicle control (DMSO) to the
respective wells.[7]

e Add the diluted recombinant HDAC enzyme to each well.[1]

o Allow the enzyme and inhibitor to pre-incubate for approximately 15 minutes at room
temperature.[7]

« Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.[7]

 Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[7]

o Stop the reaction by adding the developer solution.

o Measure the fluorescence intensity using a plate reader (Excitation: 350-380 nm, Emission:
440-460 nm).[1]
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o Calculate the percent inhibition for each SR-4370 concentration relative to the vehicle control
and determine the IC50 value using non-linear regression analysis.[1]

Cell Viability Assay (Resazurin-based)

Objective: To assess the cytotoxicity of SR-4370 in a cell-based assay.
Materials:

e Relevant cell line (e.g., PBMCs, CD4+ T cells)

e SR-4370 stock solution (in DMSO)

o Complete cell culture medium

e Resazurin-based reagent (e.g., alamarBlue™)

o 96-well cell culture plates

o Spectrophotometer or fluorometer

Protocol:

e Seed the cells in a 96-well plate at an appropriate density.[13]

o Treat the cells with a range of SR-4370 concentrations, including a vehicle control (DMSO).
[13]

 Incubate the cells for the desired period (e.g., 24-72 hours).[13]

o Add the resazurin-based reagent to each well according to the manufacturer's instructions.
[13]

 Incubate for 1-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.
[13]

o Measure the fluorescence or absorbance.[13]
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HIV-1 Latency Reversal Assay (Jurkat-LTR-GFP Model)

Objective: To evaluate the ability of SR-4370 to reactivate latent HIV-1.

Materials:

Jurkat-LTR-GFP cells

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin

SR-4370 stock solution (in DMSO)
Phorbol 12-myristate 13-acetate (PMA) as a positive control
384-well plates

High-content imaging system or flow cytometer

Protocol:

Culture Jurkat-LTR-GFP cells in supplemented RPMI 1640 medium.[5]
Seed the cells into 384-well plates at a density of 5 x 10”4 cells per well.[5]

Add SR-4370 at the desired final concentration (e.g., 10 uM).[5] Include PMA as a positive
control and DMSO as a negative control.[5]

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[5]
Quantify GFP expression using a high-content imaging system or flow cytometry.[5]

Cell viability can be assessed simultaneously using a nuclear stain (e.g., Hoechst 33342)
and a viability dye.[5]

Modified Viral Outgrowth Assay

Objective: To assess the ability of SR-4370 to induce the production of replication-competent

virus from latently infected cells.
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Materials:

CD4+ T cells isolated from healthy donors

ACH-2 cells (a T cell line with an integrated latent HIV-1 provirus)
SupT1-CCRS5 cells

Phytohemagglutinin (PHA)

SR-4370 stock solution (in DMSO)

PMA (positive control)

HIV-1 p24 ELISA kit

Protocol:

Isolate and activate CD4+ T cells from healthy donor PBMCs using PHA.[5]
Co-culture the activated CD4+ T cells with a small number of ACH-2 cells.[5]

Treat the co-culture with various concentrations of SR-4370, PMA (positive control), or
DMSO (negative control).[5]

After 18 hours of incubation, wash the cells to remove the compounds.[5]
Add SupT1-CCRS5 cells to the culture to amplify any reactivated virus.[13]
Continue to incubate the co-culture for 7-14 days, collecting the supernatant periodically.[13]

Measure the concentration of HIV-1 p24 antigen in the collected supernatants using a
commercial p24 ELISA kit.[13]

Visualizations
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Caption: Mechanism of action of SR-4370 in modulating gene expression.
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Caption: SR-4370 mediated reversal of HIV-1 latency.
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Caption: General experimental workflow for in vitro characterization of SR-4370.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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